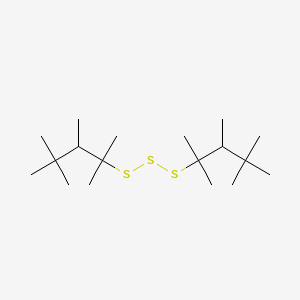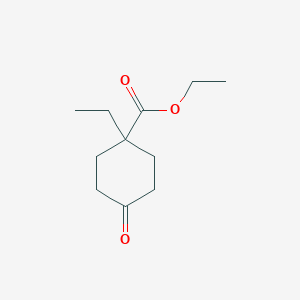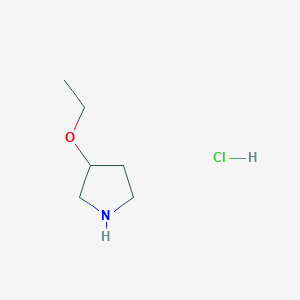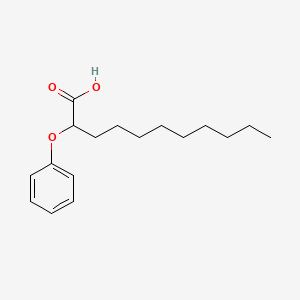
Di-tert-nonyl polysulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-nonyl polysulfide, are a class of organic sulfur compounds characterized by the presence of multiple sulfur atoms in their molecular structure. These compounds are widely used in various industrial applications due to their unique chemical properties, such as high thermal stability and excellent lubricity. This compound, are commonly used as additives in lubricants and as sulfiding agents in the activation of hydrotreating catalysts .
Preparation Methods
Di-tert-nonyl polysulfide, can be synthesized through several methods. One common synthetic route involves the reaction of di-tert-nonyl disulfide with elemental sulfur under controlled conditions. This reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to facilitate the formation of polysulfide chains .
In industrial production, polysulfides, di-tert-nonyl, are often produced using a continuous process that involves the reaction of di-tert-nonyl disulfide with sulfur in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product yield and quality .
Chemical Reactions Analysis
Di-tert-nonyl polysulfide, undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple sulfur atoms in the molecular structure, which can participate in different chemical processes.
Oxidation: this compound, can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of polysulfides, di-tert-nonyl, can lead to the formation of thiols and disulfides.
Substitution: this compound, can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Scientific Research Applications
Di-tert-nonyl polysulfide, have a wide range of scientific research applications across various fields:
Mechanism of Action
The mechanism of action of polysulfides, di-tert-nonyl, is primarily based on their ability to interact with various molecular targets and pathways. The presence of multiple sulfur atoms in their structure allows them to participate in redox reactions, which can modulate the activity of enzymes and other proteins .
Di-tert-nonyl polysulfide, can also act as radical-trapping antioxidants, scavenging free radicals and preventing oxidative damage to cells and tissues. This antioxidant activity is attributed to the formation of stable perthiyl radicals during the homolytic cleavage of sulfur-sulfur bonds .
Comparison with Similar Compounds
Di-tert-nonyl polysulfide, can be compared with other similar compounds, such as di-tert-butyl polysulfide and di-tert-dodecyl polysulfide. These compounds share similar chemical properties but differ in their molecular structures and specific applications .
Properties
CAS No. |
68425-16-1 |
|---|---|
Molecular Formula |
C18H38S3 |
Molecular Weight |
350.7 g/mol |
IUPAC Name |
2,2,3,4-tetramethyl-4-(2,3,4,4-tetramethylpentan-2-yltrisulfanyl)pentane |
InChI |
InChI=1S/C18H38S3/c1-13(15(3,4)5)17(9,10)19-21-20-18(11,12)14(2)16(6,7)8/h13-14H,1-12H3 |
InChI Key |
AVVJXRYTKMKDQS-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C)C(C)(C)SSSC(C)(C)C(C)C(C)(C)C |
Canonical SMILES |
CC(C(C)(C)C)C(C)(C)SSSC(C)(C)C(C)C(C)(C)C |
| 68425-16-1 | |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1603924.png)
![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)









